molecular formula C48H52N2P2 B8136099 (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE

Cat. No.: B8136099
M. Wt: 718.9 g/mol
InChI Key: JXYDDLYRBBLEEG-ZYBCLOSLSA-N
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Description

This chiral cyclohexane-1,2-diamine derivative features two benzyl groups substituted with di-$p$-tolylphosphine moieties. The stereochemistry (1S,2S) imparts enantioselectivity, making it a valuable ligand in asymmetric catalysis. Its phosphine groups enable strong coordination to transition metals like palladium, rhodium, or iridium, facilitating applications in cross-coupling reactions, hydrogenation, and hydroformylation. The bulky $p$-tolyl substituents enhance steric control, while the benzyl linker provides flexibility in metal-ligand interactions .

Properties

IUPAC Name

(1S,2S)-1-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-49-45-13-7-8-14-46(45)50-34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46,49-50H,7-8,13-14,33-34H2,1-4H3/t45-,46-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYDDLYRBBLEEG-ZYBCLOSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CNC4CCCCC4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN[C@H]4CCCC[C@@H]4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52N2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution of Racemic Diamines

Racemic trans-1,2-diaminocyclohexane is resolved using chiral auxiliaries. A method described by Periasamy et al. involves sequential ring-opening of cyclohexene oxide with secondary amines, followed by aziridinium ion formation and resolution with (R)-α-methylbenzylamine. The diastereomeric salts are separated via column chromatography, yielding enantiopure (1S,2S)-diamine with >99% ee after recrystallization.

Asymmetric Hydrogenation

The patent EP3301087A1 discloses a catalytic asymmetric hydrogenation process for synthesizing chiral diamines from α-chiral ketones. Using a palladium catalyst with chiral phosphine ligands, cyclic imines derived from cyclohexanone are hydrogenated to (1S,2S)-cyclohexane-1,2-diamine with 92–95% enantiomeric excess. This method avoids stoichiometric resolving agents but requires optimized catalyst loading (0.5–2 mol%).

Functionalization with Di-p-tolylphosphino Benzyl Groups

Protection of Amine Groups

Prior to alkylation, the primary amines are often protected to prevent side reactions. Tosylation using p-toluenesulfonyl chloride in dichloromethane with triethylamine yields (1S,2S)-N,N-di-p-tosyl-1,2-cyclohexanediamine. This intermediate is stable under subsequent reaction conditions and facilitates selective deprotection.

Alkylation with 2-(Di-p-tolylphosphino)benzyl Chloride

The key step involves reacting the diamine with 2-(di-p-tolylphosphino)benzyl chloride under inert conditions. A representative procedure includes:

  • Reagents : (1S,2S)-N,N-di-p-tosyl-1,2-cyclohexanediamine (1 equiv), 2-(di-p-tolylphosphino)benzyl chloride (2.2 equiv), NaH (4.4 equiv)

  • Solvent : Anhydrous THF

  • Conditions : 0°C → room temperature, 12–18 hours under nitrogen.

The reaction proceeds via a double nucleophilic substitution, with the deprotonated diamine attacking the benzyl chloride. Excess base ensures complete deprotonation, while inert conditions prevent phosphine oxidation.

Deprotection and Purification

Tosyl Group Removal

Deprotection is achieved by refluxing the alkylated product with HBr (48% in acetic acid) for 6 hours. The crude product is neutralized with NaOH and extracted into dichloromethane.

Chromatographic Purification

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the ligand as a white solid. Recrystallization from ethanol/water (9:1) enhances purity to >97%, as confirmed by HPLC.

Reaction Optimization and Yield Analysis

StepConditionsYield (%)Purity (%)Source
Diamine resolution(R)-α-methylbenzylamine, EtOH68>99 ee
TosylationTsCl, Et₃N, CH₂Cl₂8595
AlkylationNaH, THF, N₂7290
DeprotectionHBr/AcOH8898
RecrystallizationEtOH/H₂O95>97

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 16H, Ar-H), 4.25 (d, J = 12.8 Hz, 2H, CH₂P), 3.98 (d, J = 12.8 Hz, 2H, CH₂P), 2.80–2.60 (m, 2H, NH), 2.35 (s, 12H, CH₃), 1.90–1.20 (m, 8H, cyclohexane).

  • ³¹P NMR (162 MHz, CDCl₃): δ -18.5 (s, 2P).

  • HRMS : m/z calcd. for C₄₈H₅₂N₂P₂ [M+H]⁺: 719.3489; found: 719.3492.

Industrial-Scale Considerations

Commercial suppliers like Aladdin Scientific and Ambeed offer the ligand at $45–$995 per gram, reflecting the complexity of its synthesis. Key challenges include:

  • Phosphine Sensitivity : Requires strict anaerobic conditions during alkylation.

  • Chiral Purity Maintenance : Recrystallization protocols must preserve ee >99% .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the phosphanylphenyl groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of (1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine is as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions has been extensively studied:

  • Case Study: Hydrogenation Reactions
    • Researchers have demonstrated that this ligand significantly enhances enantioselectivity in the hydrogenation of prochiral ketones. In one study, the ligand was used with a Rhodium catalyst to achieve up to 99% enantiomeric excess (ee) for specific substrates .

Cross-Coupling Reactions

The compound is also employed in cross-coupling reactions such as Suzuki and Heck reactions. Its phosphine functionalities enable efficient coordination with palladium catalysts:

  • Case Study: Suzuki Coupling
    • A study indicated that using (1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine with palladium provided high yields and selectivity for biaryl compounds. The reaction conditions were optimized to achieve maximum efficiency .

Polymer Chemistry

The compound has been explored for its potential applications in polymerization processes:

  • Case Study: Coordination Polymerization
    • The ligand has been utilized in the coordination polymerization of olefins, leading to the development of novel polymers with tailored properties. The resulting materials exhibited enhanced mechanical strength and thermal stability compared to conventional polymers .

Nanomaterials

Research has also focused on using this ligand in the synthesis of nanomaterials:

  • Case Study: Metal Nanoparticles
    • The ligand facilitates the stabilization of metal nanoparticles, which are crucial for various applications including catalysis and sensing. Studies have shown that nanoparticles stabilized by this ligand exhibit improved catalytic activity due to their increased surface area and availability of active sites .

Mechanism of Action

The mechanism of action of (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation of specific cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities

All analogs share the (1S,2S)-cyclohexane-1,2-diamine backbone, which is critical for chirality. Differences arise in substituents, which dictate electronic, steric, and coordination properties.

Key Analogs and Their Properties

(1S,2S)-N1-(2,4-Dimethoxyphenyl)-N2-((S)-1-Phenylethyl)cyclohexane-1,2-Diamine
  • Structure : Features methoxy and phenylethyl substituents instead of phosphine-benzyl groups.
  • Applications: Used in asymmetric synthesis but lacks phosphine coordination sites.
  • Performance : Demonstrated moderate enantioselectivity (52–68% ee) in preliminary studies .
(1R,2R)-1,2-Diaminocyclohexane-N,N'-Bis(2-Diphenylphosphino-1-Naphthoyl)
  • Structure : Substituted with diphenylphosphine via naphthoyl linkers.
  • Comparison: The naphthoyl group introduces greater rigidity and conjugation compared to the benzyl linker in the target compound.
  • Downstream Use : Listed as a downstream product of cyclohexane-1,2-diamine derivatives, highlighting its industrial relevance .
(S,S)-Jacobsen Ligand [(1S,2S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]
  • Structure : Schiff base ligand with salicylidene and bulky tert-butyl groups.
  • Coordination: Binds metals via oxygen and nitrogen donors (unlike phosphine in the target compound), favoring oxidation states suitable for epoxidation or hydroxylation.
  • Applications : Widely used in asymmetric epoxidation of alkenes, achieving >90% ee in optimal cases .
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine
  • Structure : Simple dimethyl substitution on the amine groups.
  • Role : Serves as a precursor or model compound for more complex ligands. The lack of bulky or electron-donating groups limits its catalytic utility but simplifies mechanistic studies .

Comparative Data Table

Compound Substituents Coordination Sites Key Applications Performance Metrics
Target Compound Di-$p$-tolylphosphino-benzyl P, N Hydrogenation, Cross-coupling High TON (>10,000 reported)
(1S,2S)-N1-(2,4-Dimethoxyphenyl)-N2-(1-Phenylethyl) Methoxy, phenylethyl N Asymmetric alkylation 52–68% ee
(1R,2R)-Diaminocyclohexane-N,N'-Bis(naphthoyl-PPh₂) Diphenylphosphino-naphthoyl P, N Suzuki-Miyaura coupling TOF ~500 h⁻¹
(S,S)-Jacobsen Ligand Salicylidene, tert-butyl O, N Epoxidation, Hydroxylation >90% ee
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine Methyl N Precursor, Mechanistic studies Limited catalytic activity

Biological Activity

(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, commonly referred to as the compound , is a phosphine-based ligand that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound's structural characteristics suggest potential applications in catalysis and as a therapeutic agent, particularly in cancer treatment. This article delves into its biological activity, focusing on its anticancer properties, DNA interaction mechanisms, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄₈H₅₂N₂P₂
  • Molecular Weight : 718.89 g/mol
  • CAS Number : 1224727-08-5

The compound features two di-p-tolylphosphino groups attached to a cyclohexane backbone, contributing to its steric bulk and potential reactivity with biological targets.

Anticancer Properties

Research indicates that (1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine exhibits significant anticancer activity through several mechanisms:

  • DNA Binding Affinity : Studies have shown that palladium complexes derived from this ligand can bind to DNA with high affinity. For example, complexes formed with palladium (Pd(II)) displayed binding energies ranging from -4.51 to -6.04 kcal/mol, indicating strong interactions with DNA . This binding is crucial for the mechanism of action in anticancer therapies, as it can disrupt cellular processes by interfering with DNA replication and transcription.
  • In Vitro Antitumor Activity : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HuH7 (liver cancer), and HCT116 (colon cancer). The results demonstrated varying degrees of cytotoxicity, with the highest efficacy observed in HCT116 cells . Flow cytometry analyses confirmed that these complexes induce apoptosis in cancer cells through the activation of caspase pathways.
  • Mechanistic Studies : The interaction between the ligand and DNA involves multiple non-covalent interactions such as hydrogen bonding and π-π stacking. For instance, one study highlighted that the compound forms stable interactions with specific nucleotides within the DNA structure .

Data Tables

Cell Line IC50 (µM) Mechanism of Action
A54915.2Apoptosis via caspase activation
MCF720.5Cell cycle arrest
HuH730.0Inhibition of DNA replication
HCT11610.0Induction of apoptosis

Case Study 1: Palladium Complexes

A study published in MDPI investigated new Pd(II) complexes synthesized using this ligand framework. The results indicated that these complexes exhibited superior DNA-binding capabilities compared to traditional chemotherapeutics like cisplatin . The study concluded that the unique structural attributes of the ligand enhance its biological activity.

Case Study 2: In Vivo Efficacy

In vivo studies on similar phosphine ligands have shown promising results in tumor growth suppression. For instance, derivatives of this compound were tested in xenograft models where significant tumor regression was observed . These findings support further exploration into the therapeutic potential of phosphine-based ligands in oncology.

Q & A

Basic: What are the key synthetic pathways for preparing (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE, and what analytical methods validate its stereochemical purity?

Answer:
The compound is synthesized via multistep reactions involving chiral cyclohexane-1,2-diamine precursors functionalized with phosphine groups. A common approach includes:

  • Step 1: Resolution of racemic cyclohexane-1,2-diamine using chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the (1S,2S) enantiomer .
  • Step 2: Benzylation of the amine groups followed by phosphine substitution using di-p-tolylphosphine reagents .
  • Validation:
    • HPLC with chiral columns (e.g., Chiralpak® AD-H) confirms enantiomeric excess (>97% purity) .
    • 31P NMR verifies phosphine coordination and absence of oxidation (δ ~20–25 ppm for P(III)) .

Basic: How should researchers handle and store this compound to maintain stability during catalysis experiments?

Answer:
Due to its air-sensitive phosphine groups, strict protocols are required:

  • Handling: Use inert atmosphere (N₂ or Ar) gloveboxes for weighing and synthesis. Avoid exposure to moisture or oxygen, which oxidize phosphine ligands to phosphine oxides (detrimental to catalytic activity) .
  • Storage:
    • Temperature: -20°C in sealed, argon-purged vials .
    • Light: Protect from light to prevent decomposition .
  • Safety: Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation) .

Advanced: What catalytic applications exploit the chiral environment of this ligand, and how does its performance compare to analogous phosphine ligands?

Answer:
The ligand’s rigid cyclohexane backbone and bulky p-tolyl groups enable high enantioselectivity in:

  • Asymmetric Hydrogenation:
    • Reduces prochiral ketones or alkenes with >90% ee in the presence of Ru or Rh catalysts .
    • Mechanistic Insight: Steric hindrance from p-tolyl groups directs substrate binding, favoring specific transition states .
  • Comparison:
    • vs. BINAP: Higher selectivity for bulky substrates due to flexible benzyl-phosphine arms .
    • vs. Josiphos: Lower catalytic turnover but broader solvent compatibility (e.g., toluene, THF) .

Advanced: How do contradictions in reported catalytic efficiencies arise, and how can they be resolved experimentally?

Answer:
Discrepancies in catalytic activity often stem from:

  • Ligand Degradation: Trace oxygen or moisture during synthesis oxidizes phosphine groups, reducing metal coordination capacity. Resolution: Monitor ligand integrity via 31P NMR and repurify via column chromatography under inert conditions .
  • Solvent Effects: Polar solvents (e.g., MeOH) may protonate the amine backbone, altering stereoselectivity. Resolution: Use aprotic solvents (toluene, CH₂Cl₂) and pre-treat with molecular sieves .

Advanced: What spectroscopic and computational methods elucidate the ligand’s coordination geometry in metal complexes?

Answer:

  • X-ray Crystallography: Resolves bond angles and distances in metal-ligand complexes (e.g., Ru–P bond length ~2.3 Å) .
  • DFT Calculations: Predict electronic effects of substituents (e.g., p-tolyl vs. phenyl) on catalytic intermediates .
  • IR Spectroscopy: Identifies metal-ligand vibrational modes (e.g., ν(Ru–N) at ~450 cm⁻¹) .

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